molecular formula C16H19ClN2O2S B8079672 Methyl 3-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate HCl

Methyl 3-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate HCl

Cat. No.: B8079672
M. Wt: 338.9 g/mol
InChI Key: KABDOOGHPQUQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate HCl is a useful research compound. Its molecular formula is C16H19ClN2O2S and its molecular weight is 338.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate HCl is a compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and antimicrobial activity. This article reviews its biological activity based on diverse research findings.

  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol
  • CAS Number : 24237-34-1

The biological activity of this compound is primarily attributed to its interaction with tubulin and its ability to inhibit microtubule polymerization. This mechanism is critical in cancer therapy as it disrupts the mitotic spindle formation necessary for cell division.

Key Findings:

  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 25 to 90 nM. This indicates a strong potential for inhibiting cancer cell growth .
  • Microtubule Interaction : It binds to the colchicine site on tubulin, which is a well-known target for anticancer drugs. This binding prevents the normal function of microtubules during cell division .

Antimicrobial Activity

Research has also indicated that this compound displays antimicrobial properties:

  • Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae .
  • Mechanism of Action : The antimicrobial effect is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Study 1: Anticancer Properties

A study evaluated the compound's effectiveness against a panel of four cancer cell lines. The results highlighted its potent antiproliferative activity and its mechanism of action through tubulin inhibition. The compound's structure was modified to enhance activity without compromising safety profiles.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against several Gram-positive and Gram-negative bacteria. It was found to have significant activity against MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values as low as 0.20 μg/mL for some derivatives .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50/MIC ValuesTarget
Methyl 3-amino-6-benzyl...Anticancer25 - 90 nMTubulin
Methyl 3-amino-6-benzyl...Antimicrobial50 µM (E. coli), 75 µM (S. agalactiae)Bacterial Cell Wall

Properties

IUPAC Name

methyl 3-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S.ClH/c1-20-16(19)15-14(17)12-7-8-18(10-13(12)21-15)9-11-5-3-2-4-6-11;/h2-6H,7-10,17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABDOOGHPQUQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.